N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide
Description
N-[5-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a benzothiazole moiety linked to a trimethoxybenzamide group via a substituted phenyl bridge. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets, including enzymes and DNA . The 3,4,5-trimethoxybenzamide moiety enhances lipophilicity and binding affinity to hydrophobic pockets in proteins, while the methoxy group on the phenyl ring may influence pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-28-18-10-9-14(24-26-16-7-5-6-8-21(16)32-24)11-17(18)25-23(27)15-12-19(29-2)22(31-4)20(13-15)30-3/h5-13H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJOIJZNUJPZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Amide Bond Formation: The final step involves the coupling of the methoxy-substituted benzothiazole derivative with 3,4,5-trimethoxybenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of alkyl-substituted derivatives.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its binding to specific proteins and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Allyl or fluorophenyl substitutions (e.g., ) introduce electronic effects that modulate reactivity with nucleophilic residues in target proteins.
- Trimethoxybenzamide Role: The 3,4,5-trimethoxy pattern enhances π-π stacking interactions with aromatic amino acids (e.g., tyrosine, phenylalanine) in enzyme active sites . Replacement with nitro or sulfonyl groups (as in ) shifts activity toward antibacterial targets due to increased electrophilicity .
- Linker Flexibility :
- Methoxyphenyl linkers (present in the target compound) balance rigidity and flexibility, optimizing spatial orientation for target engagement. Compounds with rigid triazole linkers () show reduced off-target effects but lower solubility .
Pharmacokinetic and Mechanistic Comparisons
| Property | Target Compound | N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide |
|---|---|---|---|
| Solubility | Moderate (DMSO-soluble) | Low (requires co-solvents) | High (sulfonyl group enhances aqueous solubility) |
| Plasma Protein Binding | ~85% (estimated) | ~92% | ~78% |
| Metabolic Stability | High (resistant to CYP450 oxidation) | Moderate | Low (susceptible to sulfonyl group reduction) |
| Primary Mechanism | DNA intercalation (benzothiazole) + kinase inhibition (trimethoxybenzamide) | Thymidylate synthase inhibition | Bacterial topoisomerase IV disruption |
Biological Activity
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | JHSBOTOGVJMYJQ-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or interfere with cellular processes that lead to antimicrobial or anticancer effects. Molecular docking studies suggest that this compound can bind effectively to proteins involved in critical disease pathways, enhancing its therapeutic potential .
Anticancer Activity
Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating benzothiazole derivatives indicated that compounds similar to this compound exhibited moderate to excellent cytotoxicity against five different cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231). The most promising analogs showed IC50 values ranging from 0.24 to 0.92 µM .
Case Study: Cytotoxicity Evaluation
A comparative study of benzothiazole derivatives highlighted that the introduction of specific substituents on the phenyl ring significantly influenced their cytotoxic efficacy. The presence of electron-withdrawing groups enhanced the anticancer activity by increasing the compound's ability to activate procaspase-3 kinase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study on benzothiazole-containing analogues reported potent antibacterial effects against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were more effective than traditional antibiotics .
Table: Antibacterial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Benzothiazole Derivative A | Staphylococcus aureus | 8 |
| Benzothiazole Derivative B | Enterococcus faecalis | 16 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzothiazole ring and methoxy substituents significantly impact the biological activity of the compound. The presence of additional methoxy groups at specific positions enhances both anticancer and antimicrobial activities by improving solubility and bioavailability .
Q & A
Q. Advanced
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to improve efficiency (e.g., from 60% to 85% yield) .
- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to enhance solubility and reduce side reactions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (F, Cl) or alkyl groups on the benzothiazole ring to assess impact on potency .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .
- Metabolic stability : Modify methoxy groups to ethoxy or methylenedioxy to enhance metabolic half-life in hepatic microsome assays .
What are the solubility and stability considerations for in vivo studies?
Q. Basic
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or PEG-400 (≥10 mg/mL). Use sonication for homogeneous suspensions .
- Stability : Store at –20°C in amber vials. Degradation occurs at pH <3 or >9, confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .
How can crystallography resolve ambiguities in molecular conformation?
Q. Advanced
- Single-crystal X-ray diffraction : Determine precise bond angles and dihedral angles between benzothiazole and trimethoxybenzamide groups. Hydrogen bonding (e.g., N–H···O) often stabilizes the planar structure .
- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable crystal forms with improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
